molecular formula C22H28O7 B1150643 Bonducellpin D CAS No. 197781-85-4

Bonducellpin D

Cat. No. B1150643
M. Wt: 404.5 g/mol
InChI Key:
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Description

Bonducellpin D is one of the four cassane furanoditerpenes isolated from the roots of Caesalpinia bonduc, alongside bonducellpins A, B, and C. The isolation and identification of these compounds, including their nuclear magnetic resonance (NMR) spectra, have contributed significantly to understanding the chemical diversity and potential biological activities present in the Caesalpinia species. The identification and structural elucidation of bonducellpin D and its analogs were achieved using a combination of 2D NMR experiments, including COSY, HMQC, HMBC, and NOESY sequences, allowing for the complete assignment of the 1H- and 13C-NMR spectra (Peter, Tinto, Mclean, Reynolds, & Yu, 1997).

Synthesis Analysis

While specific details on the synthesis of Bonducellpin D are not directly available, the field of synthetic chemistry often employs template-directed synthesis employing reversible imine bond formation. This approach relies on dynamic covalent chemistry (DCC) to construct complex compounds from simple precursors, potentially relevant to the synthesis of structurally complex compounds like Bonducellpin D. Template-directed synthesis enables the preorganization of molecular building blocks into a desired geometry before covalent bond formation, ensuring the production of thermodynamically preferred products through a process that allows for error-checking and proofreading (Meyer, Joiner, & Stoddart, 2007).

Scientific Research Applications

  • Bonducellpin D was first isolated from the roots of Caesalpinia bonduc, along with other cassane furanoditerpenes, and its NMR spectra were characterized (Peter, Tinto, Mclean, Reynolds, & Yu, 1997).

  • In 2020, Bonducellpin D was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) through virtual screening. It showed a higher binding affinity compared to the control and exhibited broad-spectrum inhibition potential against SARS-CoV Mpro and MERS-CoV Mpro, suggesting its promise as a drug candidate for further in vitro and in vivo validations (Gurung, Ali, Lee, Farah, & Al-Anazi, 2020).

properties

IUPAC Name

[(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKUZWCBCFNRHH-ZCQRYNMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H]3[C@H](CC4=C([C@H]3C(=O)O2)C=CO4)[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bonducellpin D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
AB Gurung, MA Ali, J Lee, MA Farah, KM Al-Anazi - Life sciences, 2020 - Elsevier
… Bonducellpin D was identified as the best lead molecule which shows higher binding affinity … Bonducellpin D exhibited broad-spectrum inhibition potential against SARS-CoV M pro and …
Number of citations: 138 www.sciencedirect.com
RW Jiang, SC Ma, ZD He, XS Huang, PPH But… - Bioorganic & medicinal …, 2002 - Elsevier
… of Caesalpinia minax led to the isolation of a new cassane furanoditerpenoid, caesalmin H (1), together with two known furanoditerpenoid lactones, caesalmin B (2) and bonducellpin D …
Number of citations: 75 www.sciencedirect.com
Y Zheng, SW Zhang, HJ Cong, YJ Huang… - Journal of Natural …, 2013 - ACS Publications
… Compounds 4, 8, and the known bonducellpin D exhibited moderate activity against four … Compounds 4, 8, and the known compound bonducellpin D exhibited moderate activity against …
Number of citations: 45 pubs.acs.org
DM Li, L Ma, GM Liu, LH Hu - Chemistry & biodiversity, 2006 - Wiley Online Library
Five new neocaesalpins, named neocaesalpin J–N (1–5, resp.), along with the known neocaesalpin A and eight known furanditerpenoids, namely ε‐caesalpin, 7‐acetoxy‐ε‐caesalpin, …
Number of citations: 40 onlinelibrary.wiley.com
SR Peter, WF Tinto, S McLean… - Journal of Natural …, 1997 - ACS Publications
Four cassane furanoditerpenes, designated bonducellpins A (1), B (2), C (3), and D (4), were isolated from the roots of Caesalpinia bonduc. The 1 H- and 13 C-NMR spectra of all four …
Number of citations: 78 pubs.acs.org
W Jing, XX Zhang, H Zhou, Y Wang, M Yang, L Long… - Fitoterapia, 2019 - Elsevier
Natural products, especially diterpenoids, are enriched with numerous compounds with a broad spectrum of therapeutic indications, suggesting that functional moieties serve as a core …
Number of citations: 52 www.sciencedirect.com
AB Gurung, MA Ali, J Lee, MA Farah… - Saudi Journal of …, 2022 - Elsevier
… The Bonducellpin D (C34) binds to HSA with a binding energy of −7.9 kcal/mol and the HSA_C34 complex interaction occurs through four hydrogen bonds with Glu153, Ser192, Gln196 …
Number of citations: 10 www.sciencedirect.com
N Pournaghi, F Khalighi-Sigaroodi, E Safari… - Journal of Medicinal …, 2020 - jmp.ir
… Caesalmin H (cassane furanoditerpenoid), caesalmin B and bonducellpin D (furanoditerpenoid lactones) were isolated from the chloroform fraction of the seeds of C. minax and also …
Number of citations: 7 jmp.ir
RA Dickson, TC Fleischer, PJ Houghton - 2011 - researchgate.net
Medicinal plants belonging to the Caesalpinia (Ceasalpiniaceae) genus are widely distributed in most tropical countries and have been frequently employed in folkloric medicine …
Number of citations: 12 www.researchgate.net
S Pathak, N Agrawal, A Goyal - Letters in Organic Chemistry, 2022 - ingentaconnect.com
… lead molecules for SARS-CoV-2 Mpro enzyme through virtual screening of antiviral compounds from plants and mentioned the most potent compounds named bonducellpin D, 5, 7-…
Number of citations: 3 www.ingentaconnect.com

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